molecular formula C21H32N4O7 B589220 Boc-His(Boc)-Pro-OH CAS No. 158211-50-8

Boc-His(Boc)-Pro-OH

Cat. No. B589220
M. Wt: 452.508
InChI Key: VGBYSJWNCPPTDJ-GJZGRUSLSA-N
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Description

“Boc-His(Boc)-Pro-OH” is a protected histidine derivative used in Boc Solid Phase Peptide Synthesis (SPPS) . After the critical coupling step in Boc SPPS, the two Boc-groups are cleaved simultaneously by Trifluoroacetic acid (TFA) .


Synthesis Analysis

The synthesis of Boc-protected amino acids like “Boc-His(Boc)-Pro-OH” can be achieved through a green and eco-friendly route. This involves almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols in catalyst and solvent-free media under mild reaction conditions .


Chemical Reactions Analysis

“Boc-His(Boc)-Pro-OH” is used in Boc Solid Phase Peptide Synthesis (SPPS). The Boc group is stable towards most nucleophiles and bases . After the critical coupling step in Boc SPPS, the two Boc-groups are cleaved simultaneously by Trifluoroacetic acid (TFA) .


Physical And Chemical Properties Analysis

“Boc-His(Boc)-Pro-OH” has a molecular weight of 355.4 g/mol . . The physical description of “Boc-His(Boc)-Pro-OH” was not found in the search results.

Safety And Hazards

When handling “Boc-His(Boc)-Pro-OH”, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O7/c1-20(2,3)31-18(29)23-14(16(26)25-9-7-8-15(25)17(27)28)10-13-11-24(12-22-13)19(30)32-21(4,5)6/h11-12,14-15H,7-10H2,1-6H3,(H,23,29)(H,27,28)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBYSJWNCPPTDJ-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)N2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80725401
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-His(Boc)-Pro-OH

CAS RN

158211-50-8
Record name N,1-Bis(tert-butoxycarbonyl)-L-histidyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80725401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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